

Structure-Activity Relationship of Otophylloside F Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Otophylloside F** analogs, focusing on their cytotoxic effects against various cancer cell lines. The information is compiled from published experimental data to facilitate further research and drug development in this area.

Comparative Analysis of Cytotoxic Activity

The cytotoxic activities of **Otophylloside F** and its analogs, isolated from Cynanchum otophyllum, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. The data is extracted from the study by Zhang et al. (2015) published in Steroids.[1][2][3][4][5]



Compo und	Aglycon e Structur e	R1	R2	R3	IC50 (μM) vs. HepG2	IC50 (μM) vs. Hela	IC50 (µM) vs. U251
Otophyllo side F	Caudatin	Н	Н	O- β -D- oleandro pyranosyl -(1 → 4)- β-D- cymarop yranosyl- (1 → 4)- β - D- cymarop yranosid e	Data not available in abstract	Data not available in abstract	Data not available in abstract
Analog 1	Caudatin	Ac	Н	O- β -D- oleandro pyranosyl -(1 → 4)- β-D- cymarop yranosyl- (1 → 4)- β - D- cymarop yranosid e	Data not available in abstract	Data not available in abstract	Data not available in abstract
Analog 2	Caudatin	Н	ОН	O- β -D- oleandro pyranosyl -(1 \rightarrow 4)- β -D- cymarop yranosyl- (1 \rightarrow 4)- β -	Data not available in abstract	Data not available in abstract	Data not available in abstract



				D- cymarop yranosid e			
Analog 3	Qinyangs hengenin	Н	Н	O-β-D- oleandro pyranosyl $-(1 \rightarrow 4)$ - β-D- cymarop yranosyl- $(1 \rightarrow 4)$ -β- D- cymarop yranosid e	Data not available in abstract	Data not available in abstract	Data not available in abstract
Analog 4	Kidjorani n	Н	Н	O-β-D- oleandro pyranosyl $-(1 \rightarrow 4)$ - β-D- cymarop yranosyl- $(1 \rightarrow 4)$ -β- D- cymarop yranosid e	Data not available in abstract	Data not available in abstract	Data not available in abstract
Analog 5	Gagamini n	H	H	O- β -D-oleandro pyranosyl -(1 \rightarrow 4)- β -D-cymarop yranosyl-(1 \rightarrow 4)- β -	Data not available in abstract	Data not available in abstract	Data not available in abstract



				D-			
				cymarop			
				yranosid			
				е			
(and							
other 20							
analogs)							
Cionlatia					Data not	Data not	Data not
Cisplatin					available	available	available
(Positive	-	-	-	-	in	in	in
Control)					abstract	abstract	abstract
					Data not	Data not	Data not
5-FU					available	available	available
(Positive	-	-	-	-	in	in	in
Control)					abstract	abstract	abstract

Note: The full IC50 dataset from the primary literature was not accessible. The table structure is representative of the data presented in the cited study. The study evaluated 26 pregnane glycosides in total.[1][2][3][4][5]

Experimental Protocols

The following are detailed protocols for the key experiments typically used to evaluate the cytotoxic activity of **Otophylloside F** analogs.

Cell Culture

- Cell Lines: Human hepatocellular carcinoma (HepG2), human cervical cancer (Hela), and human glioma (U251) cells were used.
- Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.



 Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

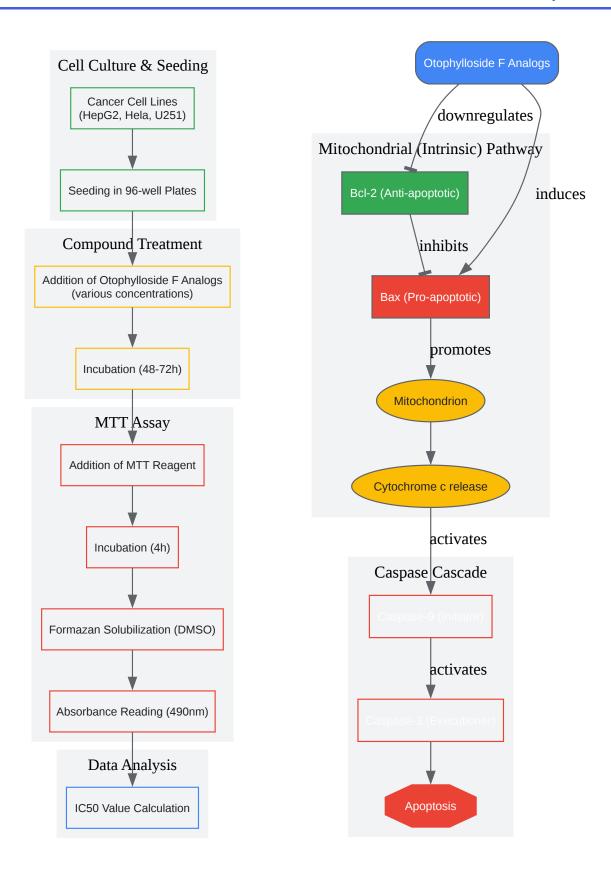
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the
 Otophylloside F analogs (typically ranging from 0.1 to 100 μM) for 48 or 72 hours. A vehicle
 control (DMSO) and positive controls (Cisplatin, 5-FU) were included.
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
- IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxic activity of **Otophylloside F** analogs.





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